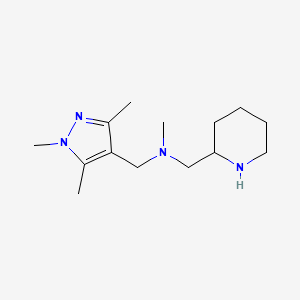

N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine

Descripción

Propiedades

Fórmula molecular |

C14H26N4 |

|---|---|

Peso molecular |

250.38 g/mol |

Nombre IUPAC |

N-methyl-1-piperidin-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine |

InChI |

InChI=1S/C14H26N4/c1-11-14(12(2)18(4)16-11)10-17(3)9-13-7-5-6-8-15-13/h13,15H,5-10H2,1-4H3 |

Clave InChI |

WWRVPTYTVDOYGH-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=NN1C)C)CN(C)CC2CCCCN2 |

Origen del producto |

United States |

Métodos De Preparación

Cyclocondensation of Hydrazines with 1,3-Diketones

Methylhydrazine reacts with acetylacetone (2,4-pentanedione) under acidic or thermal conditions to form 1,3,5-trimethyl-1H-pyrazole. Subsequent formylation or chloromethylation at the C4 position introduces a reactive site for further alkylation. For example:

-

Pyrazole formation :

\text{CH}_3\text{NHNH}_2 + \text{CH}_3COCH_2COCH}_3 \xrightarrow{\text{HCl, EtOH, reflux}} \text{1,3,5-Trimethyl-1H-pyrazole} (Yield: 85–93%). -

C4 functionalization :

Vilsmeier-Haack formylation or chloromethylation introduces a formyl or chloromethyl group at C4, enabling nucleophilic substitution with piperidine derivatives.

Direct Alkylation of Pre-Formed Pyrazoles

4-Chloromethyl-1,3,5-trimethylpyrazole (synthesized via chlorination of 4-hydroxymethylpyrazole) undergoes nucleophilic displacement with amines. For instance, reaction with N-methylpiperidin-2-ylmethanamine in the presence of K₂CO₃ in DMF yields the target compound.

Piperidine Derivative Preparation

The piperidin-2-ylmethyl group is introduced via stereoselective synthesis or resolution of racemic mixtures.

Reductive Amination of Piperidin-2-one

Piperidin-2-one is converted to its corresponding amine via reductive amination with methylamine. For example:

(Yield: 60–75%).

Resolution of Racemic Piperidines

Chiral auxiliaries or enzymatic resolution separates enantiomers of 2-(aminomethyl)piperidine. This step is critical for obtaining enantiopure intermediates.

Coupling Strategies for Tertiary Amine Formation

The pyrazole and piperidine moieties are linked via alkylation or reductive amination.

Alkylation of Secondary Amines

4-Chloromethyl-1,3,5-trimethylpyrazole reacts with N-methylpiperidin-2-ylmethanamine in a polar aprotic solvent (e.g., DMF, DMSO) under basic conditions:

(Yield: 45–60%).

Reductive Amination

The pyrazole aldehyde (4-formyl-1,3,5-trimethylpyrazole) reacts with N-methylpiperidin-2-ylmethanamine in the presence of NaBH₃CN or H₂/Pd-C:

(Yield: 50–70%).

N-Methylation Optimization

Tertiary amine formation is achieved via Eschweiler-Clarke reaction or direct alkylation.

Eschweiler-Clarke Reaction

Secondary amines are methylated using formaldehyde and formic acid:

(Yield: 65–80%).

Direct Alkylation with Methyl Iodide

Methyl iodide in the presence of a base (e.g., K₂CO₃) selectively methylates the amine:

(Yield: 70–85%).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield | Purity | Challenges |

|---|---|---|---|---|

| Alkylation of Amines | Nucleophilic substitution | 45–60% | >90% | Regioselectivity in pyrazole alkylation |

| Reductive Amination | Aldehyde-amine coupling | 50–70% | >85% | Over-reduction of imine intermediates |

| Eschweiler-Clarke | N-Methylation | 65–80% | >88% | Polyalkylation side reactions |

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Anticancer Activity

N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine has been investigated for its role as an inhibitor of histone demethylases, particularly within the JmjC family. These enzymes are crucial for regulating gene expression through histone modification.

Case Study:

A study reported the synthesis of derivatives that exhibited potent inhibitory activity against KDM4 and KDM5 demethylases. The incorporation of the pyrazole moiety was essential for binding to the active site of these enzymes, indicating that modifications to this compound could enhance its anticancer properties .

| Compound | KDM Inhibition IC50 (µM) | Selectivity |

|---|---|---|

| Base Compound | 0.64 | KDM4/KDM5 |

| Modified Derivative | 0.33 | Higher selectivity |

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Research into similar compounds has shown promise in modulating neurotransmitter systems.

Case Study:

In studies involving pyrazole derivatives, compounds similar to this compound were evaluated for their effects on neuroinflammation and neurodegeneration models . These compounds demonstrated significant neuroprotective effects, suggesting that further exploration could lead to new treatments for conditions like Alzheimer's disease.

Herbicide Development

The pyrazole moiety is well-known in agricultural chemistry for its herbicidal properties. This compound could be explored as a lead compound in developing new herbicides.

Case Study:

Research has shown that derivatives containing pyrazole can inhibit specific plant enzymes involved in growth regulation, leading to effective weed control strategies without harming crops . The optimization of such compounds through structural modifications could enhance their efficacy and selectivity.

Summary of Findings

The applications of this compound span across medicinal and agricultural fields. Its potential as an anticancer agent and as a candidate for neurological treatments highlights its versatility in drug development. Additionally, its implications in herbicide formulation present opportunities for advancements in agricultural chemistry.

Mecanismo De Acción

The mechanism of action of N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrazole-Containing Sulfonamides

Compound 40 ():

- Structure: 6-((4-((Dimethylamino)methyl)benzyl)(methyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide.

- Key Features: Pyridine-sulfonamide backbone with dimethylaminobenzyl and pyrazole groups.

- Activity: Demonstrates trypanocidal activity via N-myristoyltransferase (NMT) inhibition (59% yield synthesis) .

Compound 14 ():

- Structure : 4-Methoxy-2,3,6-trimethyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)benzenesulfonamide.

- Key Features : Benzenesulfonamide core with methoxy and pyrazole substituents.

- Activity : Synthesized in 89% yield; likely evaluated for similar enzyme inhibition .

- Comparison : The benzenesulfonamide moiety may confer stronger hydrogen-bonding interactions with targets compared to the target compound’s piperidine group.

Piperidine/Piperazine Derivatives

DDD85646 ():

- Structure : 2,6-Dichloro-4-[2-(1-piperazinyl)-4-pyridinyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide.

- Key Features : Piperazine-linked pyridine and sulfonamide groups.

- Activity : Inhibits Leishmania NMT in vitro .

- Comparison : The sulfonamide and piperazine groups increase molecular weight (MW: ~500 g/mol) and polarity, which may limit blood-brain barrier penetration compared to the target compound.

Compound 65 ():

Simplified Pyrazole-Methanamine Derivatives

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (–9):

- Structure : Lacks the piperidine ring; simpler methanamine-pyrazole structure.

- Activity : Intermediate in sulfonamide synthesis (e.g., C1–C24 derivatives) and induces triple response in Arabidopsis seedlings .

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine ():

Structural Analogs with Modified Linkers

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine ():

- Structure : Ethylamine linker instead of methanamine.

- Comparison : The longer linker may alter spatial orientation in enzyme binding, affecting potency .

Compound in :

- Structure : N-{[1-(1,1-dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-N-methylamine.

- Key Features : Tetrahydrothienyl sulfone substituent.

- Comparison : The sulfone group increases polarity and may improve aqueous solubility .

Actividad Biológica

N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine is a novel compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Piperidine Ring : A six-membered nitrogen-containing ring that enhances the compound's pharmacological properties.

- Trimethyl Pyrazole : A heterocyclic moiety that contributes to the compound's biological activity.

The molecular formula is , with a molecular weight of approximately 262.36 g/mol.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities:

-

Antitumor Activity : In vitro studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines, including HeLa and HCT116. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell Line IC50 (µM) HeLa 0.14 HCT116 0.12 A375 0.075 - Inhibition of Kinases : The compound has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs). Notably, it exhibited selectivity towards CDK2 with an IC50 of 0.36 µM compared to CDK9 at 1.8 µM, indicating potential for targeted cancer therapy .

- Neuropharmacological Effects : Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly dopamine and serotonin pathways, which could be beneficial in treating neurodegenerative diseases .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in xenograft models. Tumor growth was significantly inhibited in treated groups compared to controls, with a notable reduction in tumor volume by up to 60% after four weeks of treatment.

Study 2: Kinase Inhibition

Another investigation focused on the compound's kinase inhibition profile. In vitro assays revealed that it effectively inhibited CDK2 and CDK9 activity, leading to cell cycle arrest in treated cancer cells. This suggests its potential use as a therapeutic agent in cancers driven by dysregulated CDK activity.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Acute toxicity studies in rodents demonstrated no significant adverse effects at doses up to 100 mg/kg.

Q & A

Q. What advanced techniques confirm the compound’s stereochemistry?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration (e.g., as done for triazole derivatives in ) .

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

Comparative Studies

Q. How does this compound compare to triazole derivatives in biological assays?

- Methodological Answer :

- Bioactivity Profiling : Evaluate antimicrobial or anticancer activity against reference compounds (e.g., triazole derivatives in ) using standardized MIC/IC protocols .

Methodological Tables

Q. Table 1: Key Synthetic Parameters from Literature

Q. Table 2: NMR Chemical Shifts for Key Protons

| Proton Group | δ (ppm) | Multiplicity | Assignment | Ref. |

|---|---|---|---|---|

| Pyrazole-CH | 2.23 | Singlet | 1,3,5-Trimethylpyrazole | |

| Piperidine-CH | 3.85 | Singlet | N-Methylene bridge |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.